2-(Imidazolidin-2-ylidene)-1,3-diphenylpropan-1-one
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Overview
Description
2-(Imidazolidin-2-ylidene)-1,3-diphenylpropan-1-one is a compound that belongs to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their strong σ-donating but weak π-accepting abilities, making them highly nucleophilic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazolidin-2-ylidene)-1,3-diphenylpropan-1-one typically involves the reaction of ninhydrin, malononitrile, and various diamines in a water medium under catalyst-free conditions. This one-pot three-component reaction is highly efficient, yielding the target product in high yields (73–98%) with short reaction times at room temperature .
Industrial Production Methods
This includes using water as a solvent and avoiding the use of column chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
2-(Imidazolidin-2-ylidene)-1,3-diphenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolidin-2-ylidene-indenedione derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Palladium catalysts, such as Pd-PEPPSI-NHC complexes, are commonly used.
Major Products
Oxidation: Imidazolidin-2-ylidene-indenedione derivatives.
Substitution: Various arylated products depending on the aryl halides used.
Scientific Research Applications
2-(Imidazolidin-2-ylidene)-1,3-diphenylpropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Imidazolidin-2-ylidene)-1,3-diphenylpropan-1-one involves its strong nucleophilic properties, which allow it to form stable complexes with transition metals. These complexes can then participate in various catalytic processes, such as cross-coupling reactions . The molecular targets and pathways involved include the formation of stable metal-ligand complexes that facilitate these reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Imidazolidin-2-ylidene)-1,3-diphenylpropan-1-one is unique due to its strong σ-donating properties and its ability to form stable complexes with transition metals. This makes it particularly effective in catalytic applications compared to other similar compounds .
Properties
CAS No. |
115859-60-4 |
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Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-imidazolidin-2-ylidene-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C18H18N2O/c21-17(15-9-5-2-6-10-15)16(18-19-11-12-20-18)13-14-7-3-1-4-8-14/h1-10,19-20H,11-13H2 |
InChI Key |
LPZWGZUKGDROBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=C(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3)N1 |
Origin of Product |
United States |
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